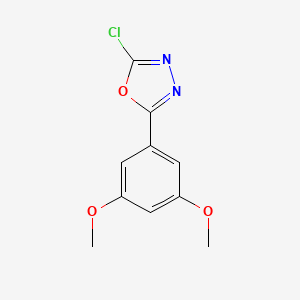

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro group at position 2 is highly susceptible to nucleophilic substitution, enabling the synthesis of diverse derivatives.

Reagents and Conditions

Example : Reaction with 4-chlorophenylthiol under mild conditions yields 2-((4-chlorophenyl)thio)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, demonstrating potent antibacterial properties .

Oxidation and Reduction

The oxadiazole ring and substituents undergo redox transformations under controlled conditions.

Oxidation Reactions

Reduction Reactions

Case Study : Reduction with LiAlH₄ produces 2-chloro-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1,3,4-oxadiazole, which showed 95.7% growth inhibition against renal cancer cell lines .

Cyclization and Ring-Opening Reactions

The oxadiazole core participates in cyclization to form polyheterocyclic systems.

Key Cyclization Pathways

Example : Cyclization with phosphoryl oxychloride (POCl₃) yields 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, exhibiting IC₅₀ values < 2.5 µM against leukemia cells .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Catalyst | Substrate | Product Formed | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | Biaryl-oxadiazole conjugates | Fluorescent materials . |

| CuI | Terminal alkynes | Alkynyl-oxadiazole derivatives | Antitubercular agents . |

Data Insight : Suzuki coupling with 3,5-dimethoxyphenylboronic acid produces triaryl-oxadiazoles with MIC values of 62.5 µg/mL against Mycobacterium tuberculosis .

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group’s electrophilicity is enhanced by the electron-withdrawing oxadiazole ring, facilitating SNAr mechanisms .

-

Cyclization : Dehydrating agents like POCl₃ promote intramolecular condensation, forming fused heterocycles .

-

Redox Behavior : The dimethoxyphenyl group stabilizes intermediates via resonance, directing regioselectivity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the potential of oxadiazole derivatives, including 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, as antimicrobial agents. Research indicates that compounds with oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives were synthesized that demonstrated effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro evaluations revealed that this compound exhibits potent growth inhibition against several cancer cell lines. Specifically, it showed a mean growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) and UO-31 (renal cancer) cell lines . The compound's mechanism involves inducing apoptosis, which is critical for its anticancer efficacy.

Anticonvulsant Effects

This oxadiazole derivative has also been investigated for its anticonvulsant properties. In pharmacological evaluations using pentylenetetrazole-induced models, certain derivatives demonstrated significant anticonvulsant activity. The introduction of specific substituents on the oxadiazole ring enhanced the anticonvulsant effects, suggesting a potential pathway for developing new treatments for epilepsy .

Case Study 1: Anticancer Efficacy

A study conducted by Salahuddin et al. synthesized various substituted oxadiazoles and evaluated their anticancer activity against multiple cell lines. Among these, the compound 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole was noted for its remarkable potency against both CNS and renal cancer cells . This study underscores the potential of this compound as a lead candidate in anticancer drug development.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, researchers synthesized a series of oxadiazoles and tested them against common bacterial strains. The results indicated that compounds featuring the oxadiazole core exhibited significant antibacterial properties, with some showing effectiveness comparable to established antibiotics . This highlights the therapeutic potential of oxadiazoles in combating antibiotic-resistant infections.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in pathogens, leading to their death. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxazole: Similar structure but lacks one nitrogen atom in the ring.

Uniqueness

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both chloro and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by a chloro group and a dimethoxyphenyl moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound has the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 1368959-15-2

- Molecular Formula : C10H9ClN2O3

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the reaction of 3,5-dimethoxybenzohydrazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial and fungal strains. A study highlighted its efficacy against Mycobacterium tuberculosis, demonstrating its potential as an anti-tubercular agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the disruption of key signaling pathways leading to programmed cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 12.1 | Disruption of signaling pathways |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits cytotoxic effects comparable to known chemotherapeutic agents like doxorubicin. Flow cytometry analyses revealed that it effectively triggers apoptotic pathways in treated cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. As an antimicrobial agent, it inhibits essential protein synthesis in pathogens. In cancer cells, it induces apoptosis by activating caspases and influencing p53 expression levels .

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

- Anticancer Study : A derivative was shown to have an IC₅₀ value lower than that of doxorubicin against MCF-7 cells and was found to significantly increase p53 levels and caspase-3 cleavage .

- Antimicrobial Evaluation : A study reported that certain oxadiazole derivatives exhibited activity against both resistant and non-resistant strains of Mycobacterium tuberculosis, indicating their potential for treating drug-resistant infections .

Eigenschaften

IUPAC Name |

2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGDDHERHVEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.